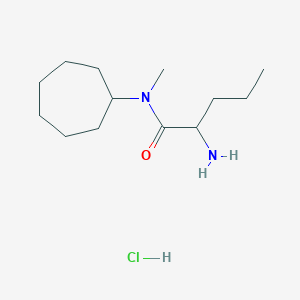
2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride, also known as ACPD, is a compound that has been extensively studied for its potential use in scientific research. ACPD is a derivative of the neurotransmitter glutamate and has been shown to have a variety of effects on the central nervous system, including the modulation of synaptic transmission and the regulation of neuronal excitability. In
Scientific Research Applications
- The biochemical synthesis and application of various amino acids and peptides in producing bioactive compounds like penicillin and cephalosporin antibiotics showcase the importance of understanding and manipulating specific chemical structures for therapeutic purposes (O'sullivan et al., 1979); (Martín, Ullán, & García-Estrada, 2010).
- Research on the structural requirements for forming "stable" analogues of bioactive compounds, as seen in the study of valpromide analogues, reveals the significance of chemical modifications for enhancing pharmaceutical properties, potentially applicable to modifying "2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride" for specific therapeutic uses (Haj-Yehia, Hadad, & Bialer, 1992).
- The exploration of enzyme inhibitors, such as the Zika virus NS2B-NS3 protease complex inhibition study, demonstrates the potential of amino acid derivatives in developing antiviral agents, suggesting a possible application area for "2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride" in virology and infectious disease research (Singh, Merugu, & Solanki, 2017).
properties
IUPAC Name |
2-amino-N-cycloheptyl-N-methylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHSRMSEANKFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)C1CCCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

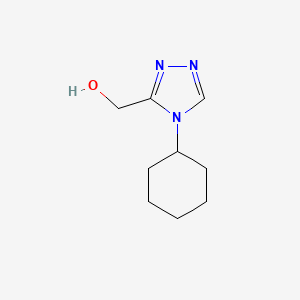
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)
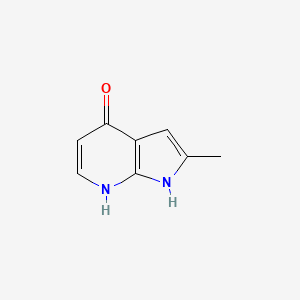
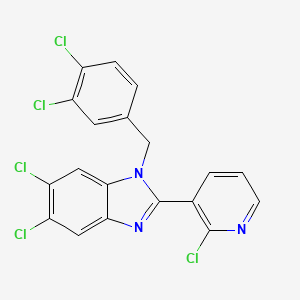
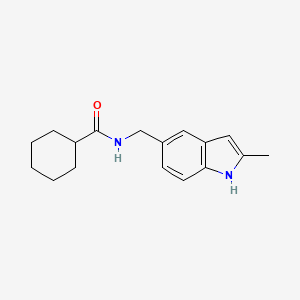
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)
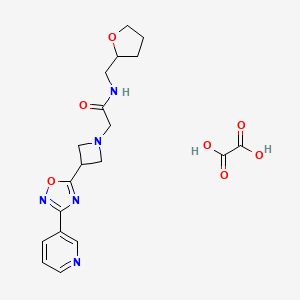
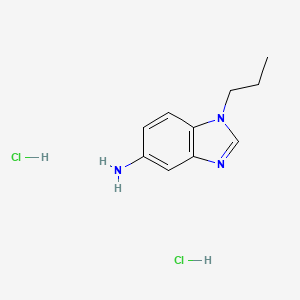
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2778537.png)
![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2778540.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2778541.png)
![Ethyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B2778542.png)
![1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2778543.png)